Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Overview
Description
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester is a cyclic ester of ethyl cyclohexanecarboxylate and tetrahydropyran-2-ol. It is an organic compound that has a wide range of applications in scientific research, including organic synthesis, drug design and development, and chemical engineering.
Scientific Research Applications
Syntheses and Odor Characteristics
- Ethyl esters of 6-oxohexanoic acids with 1, 3-dioxane moiety, related to the given compound, have been synthesized and studied for their odor. These esters are known for their floral notes, and their synthesis involves oxidation processes and ring cleavage reactions (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981).
Synthesis in Pharmaceutical Applications
- The compound's derivatives are used in the synthesis of various pharmaceutical intermediates, such as 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromenes-3-carboxilic acid ethyl esters. These processes often involve reactions with cyano-3-arylacrylic acid and cyclohexanedione (Mahmud et al., 2018).
Material Science and Chemistry
- In material science, the compound has been used in the study of photooxidation of petroleum phosphors, where its derivatives show inhibitory activity. This is critical for understanding and controlling oxidation processes in industrial applications (Rasulov et al., 2011).
Organic Chemistry
- It plays a role in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring. These are essential in the creation of various organic compounds, indicating its importance in organic synthesis and chemical reactions (Hanzawa et al., 2012).
properties
IUPAC Name |
ethyl 4-(oxan-2-yloxy)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h11-13H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFSNDPHHMKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.